molecular formula C10H10N4O2 B112870 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione CAS No. 638136-57-9

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B112870
CAS No.: 638136-57-9
M. Wt: 218.21 g/mol
InChI Key: USGMCELSFGWLOS-UHFFFAOYSA-N
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Description

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Properties

6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4(1h,3h)-dione belongs to a broader class of pyrimidine derivatives, known for their versatility in chemistry and significant biological activities. Research has focused on understanding the chemistry and properties of such compounds, including their synthesis, structural variability, and application potential in various fields, including medicinal and pharmaceutical chemistry. Pyrimidines, including analogs like 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4-dione, have been identified for their roles in forming complex compounds with diverse properties, ranging from spectroscopic and magnetic characteristics to biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Synthetic Pathways and Biological Significance

The compound’s relevance extends to its synthetic versatility and the biological significance of its pyrimidine core. Pyrimidines are known for a wide range of pharmacological effects, including anti-inflammatory properties, attributed to their ability to interact with various biological targets. Recent developments in synthesizing pyrimidine derivatives have shed light on their anti-inflammatory effects and the structural basis for these activities, offering pathways for new therapeutic agents (Rashid et al., 2021). These findings underscore the potential of pyrimidine derivatives, including 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4-dione, in drug development.

Pharmacological Applications

The broad spectrum of pharmacological activities associated with pyrimidine derivatives has made them a focal point of drug discovery. Their applications span antiviral, antimicrobial, and anticancer therapies, reflecting the pyrimidine core's capacity as a scaffold for developing new biologically active compounds. This versatility underscores the potential of compounds like 6-Amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4-dione to serve as bases for synthesizing drugs with desired pharmacological activities (Chiriapkin, 2022).

Properties

IUPAC Name

6-amino-1-(pyridin-3-ylmethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-8-4-9(15)13-10(16)14(8)6-7-2-1-3-12-5-7/h1-5H,6,11H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGMCELSFGWLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.